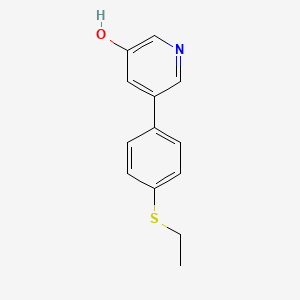

5-(4-Ethylthiophenyl)-3-hydroxypyridine

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-(4-ethylsulfanylphenyl)pyridin-3-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NOS/c1-2-16-13-5-3-10(4-6-13)11-7-12(15)9-14-8-11/h3-9,15H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUEQNESBDBBTIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=CC=C(C=C1)C2=CC(=CN=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 5 4 Ethylthiophenyl 3 Hydroxypyridine

Established General Synthetic Routes to 3-Hydroxypyridine (B118123) Derivatives

The 3-hydroxypyridine moiety is a key structural feature in numerous biologically active compounds and serves as a versatile synthetic intermediate. Several distinct strategies have been developed for its construction, each offering unique advantages in terms of substrate scope and reaction conditions.

Hetero-Diels–Alder Reactions for Polysubstituted 3-Hydroxypyridines

The hetero-Diels–Alder (HDA) reaction represents a powerful and modular approach for the de novo synthesis of the 3-hydroxypyridine ring. This cycloaddition strategy typically involves the reaction of a 1-azadiene with an alkyne, leading to a diverse range of polysubstituted 3-hydroxypyridines in a single step. rsc.org The reaction of 5-alkoxyoxazoles with various dienophiles, often catalyzed by a Lewis acid such as Nd(OTf)₃ at room temperature, provides a straightforward route to these valuable building blocks. rsc.org This method is noted for its good functional group tolerance.

A notable variation of this approach involves the reaction of silylated enol oximes with alkynes. This method has been optimized to produce 2,5,6-trisubstituted 3-hydroxypyridines in high yields. An important aspect of this methodology is the high regioselectivity observed with monosubstituted alkynyl ketones, which predominantly yield the 6-isomer. mdpi.com

Approaches Utilizing 3-Chloropyridine (B48278) Precursors

A common and economically viable route to 3-hydroxypyridine involves the hydrolysis of 3-chloropyridine. While direct hydrolysis can result in low yields, optimized procedures have been developed. One such method involves dissolving 3-chloropyridine in a solvent like propylene (B89431) glycol and heating it to 130-140 °C. A basic hydroxide, such as sodium hydroxide, is then added in batches. Following the reaction, the solvent is removed by distillation. google.com This method provides a more efficient and scalable process suitable for industrial production.

Bio-based Synthesis from Furfural (B47365) and Related Renewable Feedstocks

With a growing emphasis on sustainable chemistry, the synthesis of pyridines from renewable resources has garnered significant attention. Furfural, a platform chemical derived from lignocellulosic biomass, serves as a key starting material in this context.

One approach involves the reaction of furfurylamine (B118560) with an oxidizing agent like hydrogen peroxide in the presence of hydrochloric acid. The reaction proceeds through an oxidative ring-opening of the furan (B31954) ring, followed by recyclization to form the pyridine (B92270) nucleus. This method has been reported to produce 3-hydroxypyridine in good yields.

Another strategy involves the direct pyridinization of furfural. This can be achieved by reacting furfural with an ammonia (B1221849) source over a heterogeneous catalyst, such as a skeletal iron-based catalyst, in deionized water at temperatures between 100-140 °C. This green process avoids the use of highly corrosive strong bases and toxic mercury catalysts.

Furthermore, a process for producing 3-hydroxy-5-halopyridines from 2-furfurylamine has been developed. This involves reacting 2-furfurylamine with a halogen (chlorine or bromine) in an aqueous mineral-acid solution at low temperatures (-20°C to +5°C). The resulting intermediate is then heated under reflux to yield the corresponding 3-hydroxy-5-halopyridine, which is a key intermediate for further functionalization. google.com

Synthesis via Dithiophosphonic Acid Interactions with 3-Hydroxypyridine

Research into the reactivity of 3-hydroxypyridine has also explored its interaction with dithiophosphonic acids. These reactions typically involve the protonation of the pyridine nitrogen atom by the dithiophosphonic acid, leading to the formation of 3-hydroxypyridinium (B1257355) salts. For instance, the reaction of O-terpenyl aryldithiophosphonic acids with 3-hydroxypyridine in a suitable solvent like ethanol (B145695) readily forms these ionic products under mild conditions. While this method primarily focuses on the synthesis of novel salts and the investigation of their properties, it underscores the chemical versatility of the 3-hydroxypyridine scaffold.

Development and Optimization of Targeted Synthesis for 5-(4-Ethylthiophenyl)-3-hydroxypyridine

The introduction of the 4-ethylthiophenyl substituent at the 5-position of the 3-hydroxypyridine ring requires a targeted synthetic approach. Given the established methods for constructing the core heterocycle, the most logical strategy involves the functionalization of a pre-formed 3-hydroxypyridine derivative.

Retrosynthetic Analysis and Strategic Disconnections for the Ethylthiophenyl Moiety

A retrosynthetic analysis of 5-(4-Ethylthiophenyl)-3-hydroxypyridine suggests a key disconnection at the C5-aryl bond. This leads to two primary building blocks: a 5-functionalized-3-hydroxypyridine and a 4-ethylthiophenyl synthon.

Retrosynthetic Disconnection

Figure 1: Retrosynthetic analysis of 5-(4-Ethylthiophenyl)-3-hydroxypyridine.

This disconnection points towards a palladium-catalyzed cross-coupling reaction as a highly effective method for forming the C-C bond between the pyridine and phenyl rings. The Suzuki-Miyaura coupling is a particularly attractive option.

Proposed Forward Synthesis

The forward synthesis would therefore involve the following key steps:

Synthesis of a 5-halo-3-hydroxypyridine: A suitable starting material would be a 5-bromo- or 5-chloro-3-hydroxypyridine. As previously mentioned, 3-hydroxy-5-halopyridines can be synthesized from 2-furfurylamine. google.com Alternatively, 3-bromo-5-hydroxypyridine (B18002) can be prepared from 3-bromo-5-methoxypyridine (B189597) via demethylation with hydrobromic acid. chemicalbook.com The hydroxyl group may require protection prior to the coupling reaction.

Synthesis of 4-ethylthiophenylboronic acid: This boronic acid derivative is the coupling partner for the Suzuki reaction. It can be prepared from 4-bromothiophenol (B107966) by first protecting the thiol, followed by a Grignard reaction and subsequent treatment with a borate (B1201080) ester, or through other established methods for boronic acid synthesis. This reagent is also commercially available. bldpharm.com

Suzuki-Miyaura Coupling: The 5-halo-3-hydroxypyridine (or its protected derivative) would be reacted with 4-ethylthiophenylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄), a base (e.g., Na₂CO₃ or K₂CO₃), and a suitable solvent system (e.g., toluene/ethanol/water or dioxane/water). The reaction would be heated to effect the cross-coupling.

Deprotection (if necessary): If the hydroxyl group was protected, a final deprotection step would be required to yield the target compound, 5-(4-Ethylthiophenyl)-3-hydroxypyridine.

This strategic approach, combining established methods for the synthesis of the 3-hydroxypyridine core with a powerful cross-coupling reaction for the introduction of the aryl substituent, provides a viable and efficient pathway to 5-(4-Ethylthiophenyl)-3-hydroxypyridine.

Exploration of Catalytic Systems and Reaction Conditions for Enhanced Yield

The yield of a Suzuki-Miyaura cross-coupling reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent system. The electronic properties of the pyridine ring and the potential for the nitrogen and hydroxyl groups to interact with the catalyst make optimization a critical step. researchgate.net Research on the synthesis of similar biaryl compounds, including various 5-arylpyridines, provides a clear framework for enhancing the yield of 5-(4-Ethylthiophenyl)-3-hydroxypyridine. nih.gov

A typical approach to optimize the synthesis would involve screening various palladium-based catalytic systems. Palladium(II) acetate (B1210297) (Pd(OAc)₂) and catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) or [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) are common starting points. nih.govmdpi.com The choice of phosphine (B1218219) ligand is crucial, as it stabilizes the palladium center and facilitates the catalytic cycle.

The base plays a key role in the transmetalation step and must be selected to match the reactivity of the coupling partners and the solvent system. Inorganic bases such as potassium carbonate (K₂CO₃), potassium phosphate (B84403) (K₃PO₄), and cesium carbonate (Cs₂CO₃) are frequently employed. nih.govresearchgate.net Solvents are chosen based on their ability to solubilize the reactants and their compatibility with the reaction conditions. Common choices include ethereal solvents like 1,4-dioxane (B91453) or dimethoxyethane (DME), often mixed with water to facilitate the dissolution of the inorganic base. nih.govmdpi.com

The following table illustrates a hypothetical optimization study for the synthesis of a target 5-arylpyridine, based on conditions reported for analogous couplings. nih.govmdpi.comresearchgate.net

Table 1: Optimization of Reaction Conditions for a Model Suzuki-Miyaura Coupling

| Entry | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (2) | Toluene/H₂O | 100 | 12 | Low |

| 2 | Pd(PPh₃)₄ (5) | - | K₃PO₄ (2) | 1,4-Dioxane/H₂O | 90 | 8 | Moderate |

| 3 | Pd(dppf)Cl₂ (3) | - | K₂CO₃ (2) | DME | 80 | 2 | High |

| 4 | [Pd₂(dba)₃] (2) | XPhos (4) | Cs₂CO₃ (2.5) | THF/H₂O | 85 | 6 | High |

This table is a representative example based on findings from analogous reactions and does not represent actual experimental results for 5-(4-Ethylthiophenyl)-3-hydroxypyridine.

As indicated in the table, a catalyst like Pd(dppf)Cl₂ in a solvent such as DME can be highly effective for coupling heteroaryl halides. mdpi.com For particularly challenging couplings, more advanced catalyst systems involving bulky electron-rich phosphine ligands (e.g., XPhos) in combination with a strong base like cesium carbonate may be necessary to achieve high yields. researchgate.net

Considerations for Sustainable and Scalable Synthetic Processes

Moving a synthetic route from laboratory-scale optimization to industrial production requires a focus on sustainability and scalability. This involves minimizing waste, reducing the use of hazardous materials, and ensuring the process is economically viable and safe on a large scale. The principles of green chemistry are central to these considerations. acs.org

For the synthesis of 5-(4-Ethylthiophenyl)-3-hydroxypyridine via Suzuki-Miyaura coupling, several key areas for sustainable process development have been identified in the literature for related transformations:

Solvent Selection : Traditional solvents like 1,4-dioxane and DME are effective but pose environmental and safety risks. Green chemistry research promotes the use of safer, more sustainable alternatives. Solvents such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or tert-amyl alcohol have been shown to be effective green substitutes in nickel-catalyzed Suzuki-Miyaura couplings. acs.org

Aqueous Media : Performing reactions in water is a primary goal of green chemistry. The use of natural surfactants, such as saponin, can create micellar reaction environments that enable the coupling of heteroaromatic substrates in water at room temperature, drastically reducing the need for organic solvents. rsc.org Other novel approaches have utilized media like the water extract of banana, which can provide a ligand-free and base-free system for the reaction. rsc.org

Catalyst Choice and Loading : Palladium is a precious, toxic, and expensive metal. Reducing catalyst loading is crucial for scalability. Demonstrations of nickel-catalyzed couplings show promise, as nickel is a more abundant and less expensive metal. acs.org Furthermore, developing protocols with very low catalyst loadings (e.g., 0.5–1 mol%) for gram-scale synthesis points toward more economical and sustainable processes. acs.org The development of reusable, heterogeneous catalysts is another important avenue for creating a truly scalable process.

Energy Consumption : Employing milder reaction conditions, such as lower temperatures, reduces energy consumption. Catalyst systems that are active at or near room temperature are highly desirable. rsc.org

The following table outlines a comparison between a traditional and a potential green synthetic approach for a biaryl synthesis.

Table 2: Comparison of Traditional vs. Green Synthetic Approaches

| Parameter | Traditional Approach | Green Chemistry Approach |

| Catalyst | Palladium (e.g., Pd(PPh₃)₄) | Nickel (e.g., NiCl₂(PCy₃)₂) or low-loading Pd acs.org |

| Solvent | 1,4-Dioxane, DME, Toluene nih.govmdpi.com | Water with surfactant, 2-MeTHF, tert-Amyl alcohol acs.orgrsc.org |

| Base | Strong inorganic bases (K₃PO₄, Cs₂CO₃) researchgate.net | Milder bases (e.g., K₂CO₃) or base-free systems rsc.org |

| Temperature | Elevated temperatures (80–110 °C) nih.gov | Ambient or near-ambient temperature rsc.org |

| Sustainability | Higher cost, potential toxicity, organic waste | Lower cost, reduced toxicity, minimized waste |

By integrating these green chemistry principles, a synthetic process for 5-(4-Ethylthiophenyl)-3-hydroxypyridine can be designed to be not only efficient in terms of yield but also environmentally responsible and economically suitable for large-scale production.

Advanced Spectroscopic and Structural Characterization of 5 4 Ethylthiophenyl 3 Hydroxypyridine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous determination of the molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum of 5-(4-Ethylthiophenyl)-3-hydroxypyridine would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the pyridine (B92270) and phenyl rings would appear in the downfield region (typically δ 6.0-9.0 ppm) due to the deshielding effects of the aromatic currents. The ethyl group protons would exhibit characteristic patterns: a quartet for the methylene (B1212753) (-CH₂-) protons coupled to the methyl (-CH₃) protons, and a triplet for the methyl protons coupled to the methylene protons, likely in the upfield region (δ 1.0-3.0 ppm). The hydroxyl proton (-OH) would appear as a broad singlet, and its chemical shift could vary depending on the solvent and concentration.

The ¹³C NMR spectrum would provide information on the carbon framework. Each unique carbon atom would give a distinct signal. The carbons of the aromatic rings would resonate in the δ 110-160 ppm range. The carbon attached to the hydroxyl group and the carbons in the pyridine ring adjacent to the nitrogen atom would likely be found at the lower end of this range. The carbons of the ethylthio group would appear in the upfield region of the spectrum.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) for 5-(4-Ethylthiophenyl)-3-hydroxypyridine (Note: These are hypothetical values and would require experimental verification.)

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| H-2 (Pyridine) | ~8.2 | C-2 ~145 |

| H-4 (Pyridine) | ~7.3 | C-3 ~155 |

| H-6 (Pyridine) | ~8.1 | C-4 ~120 |

| H-2'/H-6' (Phenyl) | ~7.4 (d) | C-5 ~130 |

| H-3'/H-5' (Phenyl) | ~7.3 (d) | C-6 ~140 |

| -SCH₂CH₃ | ~2.7 (q) | C-1' ~135 |

| -SCH₂CH₃ | ~1.3 (t) | C-2'/C-6' ~130 |

| -OH | Variable (broad s) | C-3'/C-5' ~128 |

| C-4' ~140 | ||

| -SCH₂CH₃ ~28 | ||

| -SCH₂CH₃ ~15 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity Mapping

To definitively assign the proton and carbon signals and to establish the connectivity between different parts of the molecule, two-dimensional (2D) NMR experiments are crucial.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For instance, correlations would be expected between the adjacent protons on the pyridine ring and between the methylene and methyl protons of the ethyl group.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would allow for the unambiguous assignment of the carbon signals based on the previously assigned proton signals.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Vibrational spectroscopy provides information about the functional groups present in a molecule by measuring the vibrations of chemical bonds.

Identification of Characteristic Functional Group Frequencies

The IR and Raman spectra of 5-(4-Ethylthiophenyl)-3-hydroxypyridine would exhibit characteristic absorption bands corresponding to its functional groups. A broad band in the region of 3400-3200 cm⁻¹ in the IR spectrum would be indicative of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations of the aromatic rings would appear around 3100-3000 cm⁻¹. The C=C and C=N stretching vibrations of the pyridine and phenyl rings would be observed in the 1600-1450 cm⁻¹ region. The C-S stretching vibration would likely appear as a weaker band in the 700-600 cm⁻¹ region. The C-O stretching of the phenol (B47542) group would be expected around 1260-1180 cm⁻¹.

Table 2: Predicted Characteristic IR and Raman Frequencies (cm⁻¹) for 5-(4-Ethylthiophenyl)-3-hydroxypyridine (Note: These are hypothetical values and would require experimental verification.)

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) |

| O-H | Stretching | 3400-3200 (broad) |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 2980-2850 |

| C=C / C=N (Aromatic) | Stretching | 1600-1450 |

| C-O (Phenol) | Stretching | 1260-1180 |

| C-S | Stretching | 700-600 |

Comparative Analysis of Experimental and Predicted Vibrational Spectra

To aid in the assignment of the observed vibrational bands, theoretical calculations, often using Density Functional Theory (DFT), can be performed to predict the vibrational frequencies. By comparing the experimental IR and Raman spectra with the computationally predicted spectra, a more detailed and accurate assignment of the vibrational modes can be achieved. Discrepancies between the experimental and theoretical values can often be reconciled by applying a scaling factor to the calculated frequencies.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Conjugation Analysis

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule and is particularly useful for studying conjugated systems. The presence of the interconnected pyridine and phenyl rings in 5-(4-Ethylthiophenyl)-3-hydroxypyridine suggests a conjugated π-system. The UV-Vis spectrum would be expected to show absorption bands corresponding to π → π* and n → π* transitions. The extended conjugation in the molecule would likely result in absorption maxima (λmax) in the ultraviolet or even the visible region of the electromagnetic spectrum. The position and intensity of these absorption bands are sensitive to the solvent polarity and the pH of the solution, particularly due to the presence of the acidic hydroxyl group and the basic pyridine nitrogen.

Table 3: Predicted UV-Vis Absorption Maxima (λmax, nm) for 5-(4-Ethylthiophenyl)-3-hydroxypyridine (Note: These are hypothetical values and would require experimental verification.)

| Electronic Transition | Predicted λmax Range (nm) |

| π → π | 250-350 |

| n → π | 300-400 |

Despite a comprehensive search for scientific literature and data, no specific experimental information regarding the high-resolution mass spectrometry (HRMS) or X-ray crystallography of the chemical compound 5-(4-Ethylthiophenyl)-3-hydroxypyridine is publicly available.

Searches for data pertaining to electrospray ionization (ESI), atmospheric pressure chemical ionization (APCI), and single-crystal X-ray diffraction studies for this specific molecule did not yield any published research, experimental datasets, or entries in crystallographic databases.

Therefore, it is not possible to provide the requested detailed research findings, data tables, or advanced spectroscopic and structural characterization for 5-(4-Ethylthiophenyl)-3-hydroxypyridine at this time. The scientific community has not published literature that would allow for a thorough, informative, and scientifically accurate article based on the provided outline.

Computational Chemistry and Theoretical Investigations of 5 4 Ethylthiophenyl 3 Hydroxypyridine

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is instrumental in predicting various molecular properties with a good balance between accuracy and computational cost.

The first step in any computational analysis is to determine the most stable three-dimensional arrangement of atoms in the molecule, a process known as geometry optimization. For 5-(4-Ethylthiophenyl)-3-hydroxypyridine, this involves calculating the potential energy of the molecule as a function of its atomic coordinates to find the minimum energy conformation. This is crucial as the molecular conformation dictates its physical and chemical properties.

The rotational freedom around the single bonds, particularly the C-C bond connecting the pyridine (B92270) and phenyl rings, and the C-S bond of the ethylthio group, gives rise to different conformers. A potential energy surface scan can be performed by systematically rotating these bonds to map the conformational energy landscape. nih.gov This allows for the identification of the global minimum energy structure as well as other low-energy conformers that might be present in equilibrium. The optimized geometry provides key data on bond lengths, bond angles, and dihedral angles.

Table 1: Hypothetical Optimized Geometrical Parameters for 5-(4-Ethylthiophenyl)-3-hydroxypyridine (Calculated using DFT/B3LYP/6-311++G(d,p))

| Parameter | Bond Length (Å) | Bond Angle (°) | Dihedral Angle (°) |

| C(pyridine)-C(phenyl) | 1.485 | ||

| C(phenyl)-S | 1.770 | ||

| S-C(ethyl) | 1.810 | ||

| C(pyridine)-O | 1.360 | ||

| O-H | 0.965 | ||

| C-S-C | 103.5 | ||

| C(pyridine)-C(phenyl)-C | 121.0 | ||

| C(pyridine)-C(phenyl)-S-C(ethyl) |

Note: The data in this table is illustrative and represents typical values for similar molecular fragments. Actual values would be obtained from a specific DFT calculation.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. sparkle.pro.br The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. researchgate.net

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing the kinetic stability and reactivity of a molecule. irjweb.com A large energy gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more polarizable and reactive. sparkle.pro.br For 5-(4-Ethylthiophenyl)-3-hydroxypyridine, the HOMO is expected to be localized primarily on the electron-rich thiophenyl and hydroxypyridine rings, while the LUMO would likely be distributed over the aromatic systems.

Table 2: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for 5-(4-Ethylthiophenyl)-3-hydroxypyridine

| Molecular Orbital | Energy (eV) |

| HOMO | -5.85 |

| LUMO | -1.25 |

| Energy Gap (ΔE) | 4.60 |

Note: This data is hypothetical and serves as an example of what would be determined from a DFT calculation. The specific values depend on the level of theory and basis set used. schrodinger.com

The Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule, providing insights into its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP surface is colored to represent different potential values, with red indicating regions of high electron density (negative potential, susceptible to electrophilic attack) and blue indicating regions of low electron density (positive potential, susceptible to nucleophilic attack).

For 5-(4-Ethylthiophenyl)-3-hydroxypyridine, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group, as well as the sulfur atom, highlighting these as potential sites for electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its susceptibility to nucleophilic attack.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Effects

While DFT provides a static picture of a molecule, Molecular Dynamics (MD) simulations offer a view of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the study of conformational changes, molecular flexibility, and interactions with the surrounding environment, such as a solvent.

For 5-(4-Ethylthiophenyl)-3-hydroxypyridine, MD simulations can be used to explore its behavior in an aqueous or other solvent environment. This is crucial for understanding how the solvent influences the molecule's conformation and stability. The simulations can reveal the formation and dynamics of hydrogen bonds between the hydroxypyridine moiety and water molecules, as well as the hydrophobic interactions of the ethylthiophenyl group. Such studies provide a more realistic model of the molecule's behavior in a biological context. rsc.orgdntb.gov.ua

Molecular Docking Simulations to Predict Binding Interactions with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is widely used in drug discovery to predict how a small molecule, such as 5-(4-Ethylthiophenyl)-3-hydroxypyridine, might interact with a protein target.

Given the structural features of 5-(4-Ethylthiophenyl)-3-hydroxypyridine, which include a hydroxypyridine scaffold present in many biologically active compounds, several classes of proteins could be considered as putative targets. Pyridine derivatives have been investigated for a wide range of biological activities, including as kinase inhibitors, and for their anti-inflammatory and antimicrobial properties. d-nb.info

Molecular docking simulations would involve placing the optimized structure of 5-(4-Ethylthiophenyl)-3-hydroxypyridine into the binding site of a selected protein. The simulation then explores various binding poses and scores them based on the predicted binding affinity. This can identify key interactions, such as hydrogen bonds between the hydroxyl group or pyridine nitrogen and amino acid residues in the protein's active site, as well as hydrophobic and π-π stacking interactions involving the aromatic rings. These predictions can then guide the design of in vitro assays to validate the potential biological activity of the compound.

Analysis of Ligand-Protein Interaction Profiles (e.g., hydrogen bonding, hydrophobic interactions)

The biological activity of a ligand such as 5-(4-Ethylthiophenyl)-3-hydroxypyridine is fundamentally dictated by its binding affinity and orientation within the active site of a target protein. Molecular docking and molecular dynamics simulations are pivotal computational techniques used to predict and analyze these interactions. While specific studies on 5-(4-Ethylthiophenyl)-3-hydroxypyridine are not extensively available, the interaction profiles of analogous substituted pyridine derivatives with various protein kinases offer a well-established framework for understanding its potential binding modes. nih.govnih.gov

Hydrogen Bonding: The 3-hydroxy group and the pyridine nitrogen of the core scaffold are primary sites for forming hydrogen bonds with amino acid residues in a protein's binding pocket. These interactions are critical for anchoring the ligand in an optimal orientation for activity. Studies on similar pyridine derivatives have shown that hydrogen bonds with key residues like Asp555 and Lys661 are crucial for inhibitory potency. nih.gov The hydroxyl group can act as a hydrogen bond donor, while the pyridine nitrogen typically serves as a hydrogen bond acceptor.

A detailed analysis of the interaction profile for a ligand is typically presented in a tabular format, summarizing the key interacting residues and the nature of the interactions. The following table illustrates a hypothetical interaction profile for 5-(4-Ethylthiophenyl)-3-hydroxypyridine based on data from analogous compounds.

Table 1: Illustrative Ligand-Protein Interactions for a 5-phenyl-3-hydroxypyridine Scaffold

| Interacting Residue | Interaction Type | Ligand Moiety Involved |

|---|---|---|

| ASP 555 | Hydrogen Bond | 3-hydroxyl group |

| LYS 661 | Hydrogen Bond | Pyridine Nitrogen |

| TRP 695 | π-π Stacking | Phenyl Ring |

| TYR 761 | Hydrophobic | Ethylthio Group |

Note: This data is representative of interactions observed for analogous substituted pyridine derivatives and serves as a predictive model for 5-(4-Ethylthiophenyl)-3-hydroxypyridine.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational methodology that aims to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. chemrevlett.com This predictive tool is invaluable in drug discovery for forecasting the activity of novel compounds and for providing insights into the structural features that are critical for potency.

The development of a robust QSAR model begins with the calculation of a wide array of molecular descriptors for a set of compounds with known biological activities. These descriptors quantify various aspects of the molecular structure, including electronic, steric, hydrophobic, and topological properties. Statistical methods such as Multiple Linear Regression (MLR) are then employed to derive a mathematical equation that links a selection of these descriptors to the observed activity. chemrevlett.com

For a series of substituted pyridine derivatives, a typical QSAR model might take the following form:

pIC₅₀ = β₀ + β₁(Descriptor₁) + β₂(Descriptor₂) + ... + βₙ(Descriptorₙ)

Where pIC₅₀ is the negative logarithm of the half-maximal inhibitory concentration (a measure of potency), and β values are the coefficients for each descriptor. The statistical quality and predictive power of the model are assessed using various metrics, such as the coefficient of determination (R²), the leave-one-out cross-validation coefficient (q²), and the external validation coefficient (R²_ext). nih.govcncb.ac.cn Studies on related pyridine inhibitors have yielded QSAR models with high predictive accuracy, demonstrating the utility of this approach. nih.govnih.gov

Table 2: Representative Descriptors Used in QSAR Models for Pyridine Derivatives

| Descriptor Class | Specific Descriptor Example | Physicochemical Relevance |

|---|---|---|

| Electronic | Dipole Moment | Polarity and electrostatic interactions |

| Steric | Molar Refractivity | Molecular size and polarizability |

| Hydrophobic | LogP | Lipophilicity and membrane permeability |

| Topological | Wiener Index | Molecular branching and connectivity |

With the increasing complexity and volume of data in drug discovery, machine learning (ML) algorithms are becoming indispensable for developing more sophisticated and predictive QSAR models. nih.gov Unlike traditional statistical methods, ML approaches can effectively model non-linear relationships between structural features and biological activity. nih.govresearchgate.net

Various ML algorithms are applied in this context, including:

Support Vector Machines (SVM): A powerful classification and regression technique that is effective in high-dimensional spaces.

Random Forests (RF): An ensemble learning method that constructs multiple decision trees to improve predictive accuracy and control for overfitting.

Artificial Neural Networks (ANN): Computational models inspired by the structure and function of biological neural networks, capable of learning complex patterns from data. nih.gov

These ML-based QSAR models have demonstrated superior predictive performance in numerous studies involving kinase inhibitors and other therapeutic targets. researchgate.net The application of these algorithms to a dataset of 5-(4-Ethylthiophenyl)-3-hydroxypyridine analogues would enable the development of highly predictive models to guide the design of new derivatives with enhanced biological activity. The process involves training the model on a known dataset and then using it to predict the activity of untested or virtual compounds, thereby prioritizing synthetic efforts.

Table 3: Comparison of Machine Learning Algorithms in QSAR

| Algorithm | Strengths | Common Applications in Drug Discovery |

|---|---|---|

| Support Vector Machines (SVM) | Effective in high-dimensional spaces, robust against overfitting with small datasets. | Classification of active vs. inactive compounds, regression for pIC₅₀ prediction. |

| Random Forests (RF) | Handles large datasets with numerous variables, provides variable importance measures. | Virtual screening, prediction of ADMET properties. |

Structure Activity Relationship Sar Studies of 5 4 Ethylthiophenyl 3 Hydroxypyridine and Its Analogues

Systematic Elucidation of Substituent Effects on the 4-Ethylthiophenyl Moiety

There is no available research that specifically investigates the systematic elucidation of substituent effects on the 4-ethylthiophenyl moiety of 5-(4-Ethylthiophenyl)-3-hydroxypyridine. Structure-activity relationship (SAR) studies typically involve the synthesis and biological evaluation of a series of compounds where the substituent at a particular position is varied to understand its influence on activity. For the 4-ethylthiophenyl group, this would involve replacing the ethyl group with other alkyl chains (e.g., methyl, propyl), branched alkyl groups, or other functional groups to probe the effects of size, lipophilicity, and electronic properties. However, no such studies have been reported for this specific compound.

Modifications to the Hydroxypyridine Core and their Influence on Activity

While there is extensive research on the modification of hydroxypyridine cores in various drug discovery programs, no studies have been published that specifically detail modifications to the 3-hydroxypyridine (B118123) core of 5-(4-Ethylthiophenyl)-3-hydroxypyridine and the resulting influence on its activity. General modifications to the hydroxypyridine scaffold can include altering the position of the hydroxyl group, introducing other substituents onto the pyridine (B92270) ring, or replacing the pyridine ring with other heterocyclic systems. For instance, studies on related 3-hydroxypyridin-2(1H)-ones have shown that such modifications can significantly impact their activity as influenza endonuclease inhibitors. nih.gov However, without specific data on 5-(4-Ethylthiophenyl)-3-hydroxypyridine, any discussion on the influence of such modifications would be purely speculative.

Investigation of Conformation-Activity Relationships through Rotational Isomers

The investigation of conformation-activity relationships is a critical aspect of SAR studies, particularly for molecules with rotatable bonds, such as the one connecting the phenyl and pyridine rings in 5-(4-Ethylthiophenyl)-3-hydroxypyridine. The relative orientation of these two rings can significantly affect how the molecule interacts with a biological target. Techniques such as nuclear magnetic resonance (NMR) spectroscopy and computational modeling are often employed to study these rotational isomers. However, there are no published studies that have investigated the conformation-activity relationships of 5-(4-Ethylthiophenyl)-3-hydroxypyridine.

Biological Activity Investigations of 5 4 Ethylthiophenyl 3 Hydroxypyridine in Vitro and Preclinical Models

Antiproliferative and Anticancer Research

In Vitro Cytotoxicity Assays against Diverse Cancer Cell Lines

No data is available regarding the in vitro cytotoxic effects of 5-(4-Ethylthiophenyl)-3-hydroxypyridine on any cancer cell lines.

Investigation of Histone Deacetylase (HDAC) Inhibitory Potential

There are no published studies investigating the potential of 5-(4-Ethylthiophenyl)-3-hydroxypyridine as a histone deacetylase (HDAC) inhibitor.

Assessment of Thymidylate Synthase Inhibition Research

Research assessing the inhibitory activity of 5-(4-Ethylthiophenyl)-3-hydroxypyridine against thymidylate synthase has not been reported in the scientific literature.

Antimicrobial and Antifungal Research

Evaluation of Antibacterial Activity against Pathogenic Strains

No studies have been published that evaluate the antibacterial properties of 5-(4-Ethylthiophenyl)-3-hydroxypyridine against any pathogenic bacterial strains.

Assessment of Antifungal Activity against Opportunistic Fungi

There is no available data on the assessment of 5-(4-Ethylthiophenyl)-3-hydroxypyridine for antifungal activity against opportunistic fungi.

Exploration of Iron Chelation as a Mechanism for Antimicrobial Effects

The ability of a compound to sequester essential metal ions is a well-established strategy for antimicrobial action. Iron is a critical nutrient for the survival and proliferation of nearly all microbial pathogens. The 3-hydroxypyridin-4-one (HPO) scaffold, a tautomeric form of 3-hydroxypyridine (B118123), is recognized as an outstanding building block for metal-chelating agents. kcl.ac.uk These bidentate chelators form highly stable complexes with hard metal ions, particularly iron(III). kcl.ac.ukmdpi.com

The antimicrobial mechanism of HPO derivatives is largely attributed to this high affinity for iron. rsc.org By binding to and sequestering ferric iron (Fe³⁺), these chelators effectively create an iron-deficient environment, thereby inhibiting the growth of bacteria and fungi that rely on this metal for essential cellular processes. rsc.orgmdpi.com Studies on various HPO derivatives have demonstrated significant in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. rsc.org For instance, novel monomeric and polymeric chelators based on a hexadentate 3-hydroxypyridin-4-one ligand showed inhibitory activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Salmonella spp., and Pseudomonas aeruginosa. rsc.org The high binding constant and selective affinity for iron(III) are key determinants of this biological effect. nih.gov Given that 5-(4-Ethylthiophenyl)-3-hydroxypyridine possesses the core 3-hydroxypyridine structure, it is predicted to exhibit similar iron-chelating properties, which may confer antimicrobial activity by depriving microorganisms of essential iron.

Enzyme Inhibitory Activities

The structural features of 5-(4-Ethylthiophenyl)-3-hydroxypyridine suggest its potential as an inhibitor of various metalloenzymes. The 3-hydroxypyridine moiety is a known zinc-binding group and can also chelate other metal ions like copper, which are crucial for the catalytic function of many enzymes.

Tyrosinase is a key, copper-containing enzyme responsible for the initial steps of melanin (B1238610) biosynthesis. nih.gov Its inhibitors are of great interest for applications in cosmetics as skin-depigmenting agents and in medicine for treating hyperpigmentation disorders. nih.gov A common mechanism for tyrosinase inhibition involves the chelation of the copper ions within the enzyme's active site, rendering it inactive. nih.gov

Pyridine (B92270) derivatives have been identified as competitive inhibitors of tyrosinase, likely competing with the substrate for binding to the enzyme's active site. nih.gov A recent study detailed the synthesis and evaluation of ten new 3-hydroxypyridine-4-one derivatives as anti-tyrosinase agents. nih.gov Several of these compounds showed promising inhibitory activity, with IC₅₀ values comparable to the standard inhibitor, kojic acid. nih.gov The most potent compound, featuring a 4-hydroxy-3-methoxy substitution, had an IC₅₀ value of 25.82 μM. nih.gov This suggests that the 3-hydroxypyridine-4-one scaffold is a viable starting point for developing potent tyrosinase inhibitors. nih.gov The potential of 5-(4-Ethylthiophenyl)-3-hydroxypyridine as a tyrosinase inhibitor warrants direct investigation.

Table 1: Tyrosinase Inhibitory Activity of Selected 3-Hydroxypyridine-4-one Derivatives Note: This data is for structurally related compounds, not 5-(4-Ethylthiophenyl)-3-hydroxypyridine, and is presented for comparative purposes.

| Compound | Substitution Pattern | Tyrosinase Inhibition IC₅₀ (μM) | Reference |

|---|---|---|---|

| Kojic Acid (Standard) | N/A | 27.31 | nih.gov |

| Derivative 6b | 4-hydroxy-3-methoxy | 25.82 | nih.gov |

| Derivative 6a | 4-hydroxy | 38.64 | nih.gov |

| Derivative 6c | 2,4-dihydroxy | 41.25 | nih.gov |

The 3-hydroxypyridine scaffold has proven to be a versatile template for designing inhibitors of enzymes beyond tyrosinase. For example, a series of 3-hydroxy-pyridine-4-one derivatives were rationally designed and synthesized as inhibitors of HIV-1 integrase (IN), a key enzyme in the viral replication cycle. nih.gov Several of these analogues demonstrated favorable inhibitory activities against HIV-1-IN in the low micromolar range. nih.gov

In another line of research, the 3-hydroxypyridine-2-thione (3HPT) moiety, a close structural relative, was identified as a novel zinc-binding group for histone deacetylase (HDAC) inhibition. acs.org Subsequent structure-activity relationship studies led to the development of compounds with selective inhibitory activity against specific HDAC isoforms, which are important targets in cancer therapy. acs.org These examples highlight the broad potential of the 3-hydroxypyridine core structure to interact with the active sites of various enzymes, suggesting that 5-(4-Ethylthiophenyl)-3-hydroxypyridine could be screened against a range of enzyme targets relevant to different diseases.

Antioxidant Activity Assessment

Derivatives of 3-hydroxypyridine are recognized for their potential as antioxidants. google.com This activity is partly attributed to their role as structural analogues of vitamin B6 compounds, which function as physiological antioxidants. google.com Phenolic compounds, including the 3-hydroxypyridine class, can exert antioxidant effects by donating a hydrogen atom from their hydroxyl group to neutralize highly reactive free radicals, thereby terminating damaging chain reactions. nih.gov

The antioxidant capacity of compounds is commonly evaluated using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. nih.gov A study on newly synthesized 3-hydroxypyridine-4-one derivatives assessed their antioxidant properties, finding that compounds with dihydroxy and trihydroxy substitutions exhibited the best antioxidant activities, comparable to the standard antioxidant Trolox. nih.gov The presence of the electron-donating ethylthiophenyl group in 5-(4-Ethylthiophenyl)-3-hydroxypyridine may also influence its radical scavenging potential, as sulfur-containing compounds like thiourea (B124793) derivatives have also been noted for their antioxidant capabilities. hueuni.edu.vn

Table 2: Antioxidant Activity of Selected 3-Hydroxypyridine-4-one Derivatives Note: This data is for structurally related compounds, not 5-(4-Ethylthiophenyl)-3-hydroxypyridine, and is presented for comparative purposes.

| Compound | Substitution Pattern | DPPH Scavenging IC₅₀ (μM) | Reference |

|---|---|---|---|

| Trolox (Standard) | N/A | 40.11 | nih.gov |

| Derivative 6d | 3,4-dihydroxy | 39.81 | nih.gov |

| Derivative 6e | 2,3,4-trihydroxy | 39.95 | nih.gov |

| Derivative 6a | 4-hydroxy | 47.88 | nih.gov |

| Derivative 6b | 4-hydroxy-3-methoxy | 48.12 | nih.gov |

Exploration of Other Pharmacological Potentials

A significant body of evidence suggests that 3-hydroxy-pyridine-4-one derivatives possess anti-inflammatory properties. nih.govnih.govresearchgate.net In preclinical models, several new derivatives demonstrated significant anti-inflammatory activity in both carrageenan-induced paw edema in rats and croton oil-induced ear edema in mice. nih.govnih.gov

The anti-inflammatory effect of this class of compounds appears to be linked to their iron-chelating capabilities. nih.govnih.gov Key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase, are heme-dependent, meaning they require iron for their function. nih.gov By chelating iron, 3-hydroxy-pyridine-4-one derivatives may inhibit these enzymes, thereby reducing the synthesis of pro-inflammatory mediators like prostaglandins. nih.gov Additionally, their ability to scavenge free radicals can mitigate the oxidative stress that contributes to the inflammatory process. nih.gov Given its core structure, 5-(4-Ethylthiophenyl)-3-hydroxypyridine is a promising candidate for investigation as an anti-inflammatory agent.

Despite a comprehensive search for scientific literature, no specific studies detailing the biological activities of the chemical compound 5-(4-Ethylthiophenyl)-3-hydroxypyridine were identified. Consequently, information regarding its antiviral, neuroprotective, antileishmanial, or vasodilatory properties is not available in the public domain.

The performed searches on broad chemical classes, such as 3-hydroxypyridine derivatives, did indicate that some compounds within this family exhibit neuroprotective effects. rjeid.com For instance, certain 3-hydroxypyridine derivatives are noted for their antioxidant properties, which contribute to their neuroprotective potential in cerebrovascular diseases. rjeid.com Similarly, research on other structurally related pyridine derivatives, like 5-aryl-cyclopenta[c]pyridines, has shown some antiviral activity against plant viruses, such as the tobacco mosaic virus. nih.gov

However, it is crucial to emphasize that these findings pertain to broader categories of chemical compounds and not to 5-(4-Ethylthiophenyl)-3-hydroxypyridine itself. The biological activity of a specific chemical is highly dependent on its unique structure, and therefore, activities of related compounds cannot be directly attributed to it.

There were no research findings on the antileishmanial or vasodilatory properties of 5-(4-Ethylthiophenyl)-3-hydroxypyridine or closely related structures in the conducted searches.

Therefore, the requested article on the biological activity investigations of 5-(4-Ethylthiophenyl)-3-hydroxypyridine cannot be generated due to the absence of specific research data for this compound.

Molecular Mechanisms of Action of 5 4 Ethylthiophenyl 3 Hydroxypyridine

Elucidation of Intracellular Signaling Pathways Modulated by the Compound

Direct studies on the intracellular signaling pathways modulated by 5-(4-Ethylthiophenyl)-3-hydroxypyridine are not yet available in published literature. However, based on the known activities of other 3-hydroxypyridine (B118123) derivatives, particularly those with antioxidant and neuroprotective properties, it is plausible that this compound could influence several key signaling cascades.

Many 3-hydroxypyridine derivatives are recognized as structural analogs of vitamin B6 compounds, such as pyridoxol, and are known to exhibit physiological antioxidant effects. scispace.com These antioxidant properties suggest a potential to modulate signaling pathways sensitive to the cellular redox state. For instance, phytochemicals with antioxidant properties, like curcumin (B1669340) and resveratrol, are known to modulate the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is crucial for neuronal survival. nih.gov Activation of this pathway can protect neurons from toxicity and apoptosis. nih.gov

Furthermore, the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of the antioxidant response, is another likely candidate for modulation. Compounds that activate the Nrf2/antioxidant response element (ARE) signaling pathway can trigger the expression of a suite of antioxidant and detoxification genes. nih.gov Given the structural similarities, it is hypothesized that 5-(4-Ethylthiophenyl)-3-hydroxypyridine could potentially activate these protective pathways, although experimental verification is required.

Identification of Specific Molecular Targets and Receptor Binding Mechanisms

Specific molecular targets for 5-(4-Ethylthiophenyl)-3-hydroxypyridine have not been definitively identified. However, research on analogous compounds provides a basis for postulating potential targets.

One area of significant interest is the inhibition of viral enzymes. Studies on phenyl-substituted 3-hydroxypyridin-2(1H)-ones have identified them as effective inhibitors of influenza A endonuclease. nih.govnih.gov The proposed mechanism involves the chelation of two metal ions within the enzyme's active site by the 3-hydroxypyridinone scaffold. nih.gov Given the structural similarity, 5-(4-Ethylthiophenyl)-3-hydroxypyridine could potentially exhibit similar metal-chelating properties and target metalloenzymes.

Another potential class of targets includes histone deacetylases (HDACs). 3-Hydroxypyridin-2-thione derivatives have been identified as novel zinc-binding groups for HDAC inhibition, showing selectivity for certain HDAC isoforms. nih.govnih.gov The 3-hydroxypyridine moiety in 5-(4-Ethylthiophenyl)-3-hydroxypyridine could similarly interact with the zinc ion in the active site of HDACs.

Furthermore, molecular docking studies on various pyridine (B92270) and thiophene (B33073) derivatives have suggested potential interactions with a range of biological targets, including the epidermal growth factor receptor (EGFR) tyrosine kinase and bacterial proteins. Thioalkyl derivatives of pyridine have also demonstrated anticonvulsant and psychotropic effects, hinting at interactions with receptors in the central nervous system. nih.gov

Table 1: Potential Molecular Targets for 5-(4-Ethylthiophenyl)-3-hydroxypyridine Based on Structurally Related Compounds

| Potential Target Class | Specific Example(s) | Putative Mechanism of Action | Reference(s) |

| Viral Metalloenzymes | Influenza A Endonuclease | Bimetal chelation in the active site | nih.govnih.gov |

| Histone Deacetylases | HDAC6, HDAC8 | Zinc binding in the active site | nih.govnih.gov |

| Receptor Tyrosine Kinases | Epidermal Growth Factor Receptor (EGFR) | Binding to the tyrosine kinase domain | |

| Central Nervous System Receptors | Not specified | Modulation of neurotransmission | nih.gov |

Mechanistic Insights from Microbial Catabolism of Related 3-Hydroxypyridines

The microbial catabolism of 3-hydroxypyridine offers valuable insights into the potential metabolic fate and enzymatic transformations that this class of compounds can undergo. 3-Hydroxypyridine is a significant building block for various drugs and agrochemicals. Studies on its biodegradation in microorganisms like Ensifer adhaerens HP1 have revealed a specific catabolic pathway.

The initial and crucial step in the degradation of 3-hydroxypyridine is its hydroxylation to form 2,5-dihydroxypyridine. This reaction is catalyzed by a novel four-component 3-hydroxypyridine dehydrogenase, encoded by the 3hpd gene cluster. The degradation is proposed to proceed through the maleamate (B1239421) pathway.

Investigation of Intramolecular Charge Transfer (ICT) Processes and Biological Implications

The concept of intramolecular charge transfer (ICT) is a key photophysical process that can have significant biological implications. ICT occurs in molecules that possess both an electron-donating group and an electron-accepting group, often referred to as "push-pull" systems. While no specific studies have been conducted on the ICT processes of 5-(4-Ethylthiophenyl)-3-hydroxypyridine, its molecular structure suggests the potential for such phenomena.

The ethylthiophenyl group can act as an electron donor (the "push" component), while the pyridine ring, particularly with the electron-withdrawing effect of the nitrogen atom, can function as the electron acceptor (the "pull" component). Upon photoexcitation, an electron can be transferred from the donor to the acceptor part of the molecule, leading to a charge-separated excited state.

The efficiency and characteristics of ICT are highly dependent on the surrounding environment, such as solvent polarity. In polar solvents, the charge-separated state is often stabilized, which can influence the fluorescence properties of the molecule, including the emission wavelength and quantum yield. Such environment-sensitive fluorescence is a hallmark of ICT processes and is utilized in the design of fluorescent probes for biological systems.

The biological implications of ICT are vast. For instance, molecules exhibiting ICT can be used as fluorescent sensors to probe the polarity of microenvironments within cells, such as membranes or protein binding sites. Furthermore, the generation of a charge-separated state can be the initial step in various photochemical reactions and can influence the reactivity and interaction of the molecule with biological targets. Further research is needed to experimentally determine if 5-(4-Ethylthiophenyl)-3-hydroxypyridine undergoes ICT and to what extent this process governs its biological activity.

Derivatization Strategies for Enhanced Biological Performance and Analytical Detection

Rational Design of Chemically Modified Analogues for Improved Bioavailability or Specificity

The rational design of analogues of 5-(4-ethylthiophenyl)-3-hydroxypyridine is crucial for optimizing its therapeutic potential. Key considerations in this process include modulating physicochemical properties to improve oral bioavailability and refining the structure to enhance target specificity and potency. The presence of a phenolic hydroxyl group, a pyridine (B92270) ring, and a thioether linkage offers several avenues for structural modification.

Phenolic compounds are often subject to rapid metabolism, which can limit their oral bioavailability nih.govnih.govresearchgate.net. A common strategy to overcome this is the use of bioisosteric replacements for the phenolic hydroxyl group. Bioisosteres are substituents or groups with similar physical or chemical properties that impart different biological or pharmacokinetic characteristics nih.govresearchgate.netufrj.br. For the 3-hydroxyl group of 5-(4-ethylthiophenyl)-3-hydroxypyridine, various bioisosteres could be considered to enhance metabolic stability while maintaining or improving biological activity.

Table 8.1: Potential Bioisosteric Replacements for the 3-Hydroxyl Group

| Bioisosteric Group | Rationale for Replacement | Potential Impact on Properties |

|---|---|---|

| Benzimidazolones | Mimic hydrogen bonding capabilities of the phenol (B47542). | May improve metabolic stability and receptor binding affinity. nih.govresearchgate.net |

| Benzoxazolones | Similar in structure and electronic properties to phenols. | Can enhance pharmacokinetic profiles. nih.govresearchgate.net |

| Indoles | Can act as hydrogen bond donors and acceptors. | Potential to alter receptor selectivity and improve metabolic resistance. nih.govresearchgate.net |

| Quinolinones | Offer a different heterocyclic scaffold with similar functionality. | May enhance therapeutic efficacy and metabolic stability. nih.govresearchgate.net |

| Pyridones | Structurally similar to hydroxypyridines. | Can influence potency and pharmacokinetic parameters. nih.govresearchgate.netnih.gov |

Furthermore, modifications to the pyridine ring and the ethylthiophenyl moiety can also be explored. Structure-activity relationship (SAR) studies on related pyridine derivatives have shown that substitutions on the pyridine ring can significantly impact biological activity nih.govnih.gov. For instance, introducing different substituents at various positions on the pyridine core of 5-(4-ethylthiophenyl)-3-hydroxypyridine could modulate its interaction with biological targets and alter its pharmacokinetic properties.

Development of Derivatization Protocols for Enhanced Analytical Detection and Quantification

Accurate quantification of 5-(4-ethylthiophenyl)-3-hydroxypyridine in biological matrices is essential for pharmacokinetic and metabolic studies. Derivatization is a common strategy to improve the analytical properties of a compound for techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) mdpi.commeliomics.comnih.govnih.govresearchgate.netyoutube.com. The primary goals of derivatization are to increase volatility, improve thermal stability, and enhance ionization efficiency mdpi.com.

For GC-MS analysis, the polar hydroxyl group of 5-(4-ethylthiophenyl)-3-hydroxypyridine would necessitate derivatization to increase its volatility. Silylation is a widely used technique for derivatizing hydroxyl groups, where a silylating agent replaces the active proton of the hydroxyl group with a trimethylsilyl (TMS) group mdpi.comyoutube.com.

Table 8.2: Common Silylating Agents for Derivatization of Hydroxyl Groups

| Silylating Agent | Abbreviation | Key Features |

|---|---|---|

| N,O-Bis(trimethylsilyl)trifluoroacetamide | BSTFA | Commonly used in combination with a catalyst like pyridine; produces volatile derivatives. researchgate.net |

| N-Methyl-N-(trimethylsilyl)trifluoroacetamide | MSTFA | A highly volatile and effective silylating agent. youtube.com |

For LC-MS analysis, derivatization can be employed to enhance the ionization efficiency of the analyte. The presence of the pyridine nitrogen in 5-(4-ethylthiophenyl)-3-hydroxypyridine allows for derivatization to introduce a permanently charged group, which can significantly improve detection sensitivity in electrospray ionization mass spectrometry (ESI-MS) nih.govresearchgate.netshimadzu-webapp.eu.

The ionization efficiency of 5-(4-ethylthiophenyl)-3-hydroxypyridine in mass spectrometry can be a limiting factor for achieving low detection limits. Several strategies can be employed to enhance its ionization, targeting its key functional groups: the pyridine ring, the hydroxyl group, and the sulfur atom.

Derivatization of the Pyridine Nitrogen: The nitrogen atom in the pyridine ring can be quaternized to introduce a permanent positive charge. Reagents like 2,4,6-triphenylpyrylium salts can react with the primary amine-like pyridine nitrogen to form a stable pyridinium salt, which is readily ionized in ESI-MS shimadzu-webapp.eu.

Modification of the Hydroxyl Group: The phenolic hydroxyl group can be derivatized with reagents that introduce an easily ionizable moiety. For example, dansyl chloride can be used to introduce a fluorescent tag that also enhances ionization.

Targeting the Thioether Sulfur: The sulfur atom in the ethylthiophenyl group can also be targeted for derivatization, although this is less common for enhancing ionization in ESI-MS. However, selective chemical ionization techniques can be employed to enhance the detection of sulfur-containing heterocycles nih.govacs.org. Using ammonia (B1221849) chemical ionization in an ion trap mass spectrometer has been shown to selectively ionize nitrogen and sulfur heterocycles while suppressing competing ionization processes nih.govacs.org.

Mobile Phase Additives: The addition of modifiers to the mobile phase in LC-MS can significantly impact ionization efficiency. For basic compounds like pyridines, the addition of a small amount of an acid (e.g., formic acid) can promote protonation and enhance the signal in positive ion mode ESI-MS researchgate.net. Conversely, for the phenolic hydroxyl group, a basic mobile phase could be used to deprotonate it for analysis in negative ion mode.

Exploration of Prodrug Design for 5-(4-Ethylthiophenyl)-3-hydroxypyridine Analogues

Prodrugs are inactive or less active derivatives of a drug molecule that are converted to the active form in the body through enzymatic or chemical reactions nih.govresearchgate.net. The prodrug approach is a valuable strategy to overcome undesirable pharmacokinetic properties of a drug, such as poor solubility, rapid metabolism, or inadequate membrane permeability researchgate.net. For 5-(4-ethylthiophenyl)-3-hydroxypyridine, the phenolic hydroxyl group is a prime target for prodrug design to improve its oral bioavailability by masking it from first-pass metabolism nih.govresearchgate.netnih.gov.

Several types of prodrugs can be designed by modifying the 3-hydroxyl group:

Ester Prodrugs: The hydroxyl group can be converted into an ester. These ester prodrugs are generally more lipophilic than the parent drug, which can improve their absorption. In the body, they are cleaved by esterase enzymes to release the active phenolic drug nih.govresearchgate.net.

Carbonate Prodrugs: Carbonate linkages can also be used to mask the hydroxyl group. Similar to esters, they are hydrolyzed in vivo to release the parent compound nih.govresearchgate.net.

Carbamate Prodrugs: Carbamates are another class of prodrugs that can be formed from the hydroxyl group. They are known to have improved stability compared to some esters researchgate.net.

Phosphate (B84403) Ester Prodrugs: To enhance aqueous solubility for parenteral administration, a phosphate group can be attached to the hydroxyl moiety. These phosphate esters are readily cleaved by alkaline phosphatases in the body to release the active drug researchgate.net.

Ether Prodrugs: Ether linkages can provide greater stability against hydrolysis compared to esters. Certain ether prodrugs can be designed to be cleaved by specific enzymes, such as cytochrome P450s nih.govresearchgate.net. A novel approach involves using an O-methylpyrimidine modification that is cleaved by aldehyde oxidase to release the parent phenol nih.gov.

The choice of the promoiety in a prodrug design is critical and depends on the desired properties, such as the rate of conversion to the active drug and the site of activation. For CNS-targeted delivery, specific prodrug strategies that utilize transporters at the blood-brain barrier, such as the L-type amino acid transporter 1 (LAT1) or glucose transporters (GLUT1), could be explored by attaching appropriate carrier molecules to the 3-hydroxyl group researchgate.netnews-medical.netrsc.orgnih.govnih.gov.

Table 8.3: Potential Prodrug Strategies for the 3-Hydroxyl Group

| Prodrug Linkage | Promoieties | Activation Mechanism | Potential Advantage |

|---|---|---|---|

| Ester | Acetyl, Pivaloyl, Amino acid esters | Esterases | Improved lipophilicity and oral absorption. nih.govresearchgate.net |

| Carbonate | Ethyl carbonate, Phenyl carbonate | Esterases/Hydrolysis | Enhanced stability and controlled release. nih.govresearchgate.net |

| Carbamate | Alkyl carbamates, Aryl carbamates | Carboxylesterases | Increased metabolic stability. researchgate.net |

| Phosphate Ester | Monophosphate | Alkaline phosphatases | Increased aqueous solubility for intravenous administration. researchgate.net |

Future Research Directions and Translational Perspectives for 5 4 Ethylthiophenyl 3 Hydroxypyridine

Identification of Novel Therapeutic Applications based on Mechanistic Insights

The future exploration of 5-(4-Ethylthiophenyl)-3-hydroxypyridine would necessitate a foundational understanding of its mechanism of action. Initial studies would likely involve broad-spectrum screening against a panel of biological targets, such as enzymes and receptors, to identify potential therapeutic areas. The presence of the hydroxypyridine core, a known metal-chelating moiety, suggests potential applications in diseases associated with metal dysregulation. Furthermore, the ethylthiophenyl group could influence its pharmacokinetic properties and target interactions. Mechanistic studies would be crucial to elucidate how this compound exerts its effects at a molecular level, which could unveil novel therapeutic applications.

Integration into Fragment-Based Drug Design and Privileged Structure Approaches

The concept of "privileged structures" refers to molecular scaffolds that are capable of binding to multiple biological targets, making them valuable starting points for drug discovery. eurekaselect.comresearchgate.netnih.gov The pyridine (B92270) and thiophene (B33073) rings are considered privileged structures in medicinal chemistry, appearing in numerous FDA-approved drugs. nih.govnih.gov The 3-hydroxypyridine (B118123) scaffold, in particular, is a key component in various biologically active compounds.

Table 1: Potential Privileged Scaffolds within 5-(4-Ethylthiophenyl)-3-hydroxypyridine

| Scaffold | Potential Biological Relevance |

| 3-Hydroxypyridine | Metal chelation, hydrogen bonding, kinase inhibition |

| Thiophene | Bioisostere for phenyl rings, metabolic stability |

| Pyridine | Hydrogen bond acceptor, core of many bioactive molecules |

In the context of fragment-based drug design (FBDD), 5-(4-Ethylthiophenyl)-3-hydroxypyridine could be deconstructed into its constituent fragments. nih.govresearchoutreach.org These smaller fragments could then be screened against biological targets to identify key binding interactions. Information gleaned from these fragment screens could guide the synthesis of more potent and selective derivatives. nih.govdrugdiscoverychemistry.com

Development of Advanced In Vitro and Ex Vivo Models for Efficacy and Selectivity Assessment

To evaluate the potential therapeutic efficacy and selectivity of 5-(4-Ethylthiophenyl)-3-hydroxypyridine, a suite of advanced in vitro and ex vivo models would be required. mdpi.comnih.govnih.gov Initial in vitro assays would likely involve cell-based models to assess the compound's activity on specific cellular pathways or disease phenotypes.

For instance, if initial screens suggest an anti-inflammatory potential, the compound could be tested in cell cultures of immune cells stimulated with inflammatory agents. High-content imaging and analysis could then be used to quantify changes in cellular morphology and the expression of inflammatory biomarkers.

Ex vivo models, which utilize tissues or organs outside of the living organism, could provide a more physiologically relevant assessment. mdpi.com For example, if the compound is being investigated for neuroprotective effects, it could be tested on brain slice cultures subjected to excitotoxicity.

Refinement of Analytical Methodologies for Complex Biological Matrices

The development of robust analytical methods is paramount for studying the absorption, distribution, metabolism, and excretion (ADME) of any potential drug candidate. For 5-(4-Ethylthiophenyl)-3-hydroxypyridine, this would involve creating and validating methods for its quantification in complex biological matrices such as plasma, urine, and tissue homogenates.

High-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS/MS) is a common and highly sensitive technique for this purpose. nih.gov The development of such a method would require optimization of several parameters.

Table 2: Key Parameters for HPLC-MS/MS Method Development

| Parameter | Considerations for 5-(4-Ethylthiophenyl)-3-hydroxypyridine |

| Stationary Phase | A C18 column is a common starting point for molecules of this type. |

| Mobile Phase | A mixture of an organic solvent (e.g., acetonitrile (B52724) or methanol) and an aqueous buffer would need to be optimized for optimal separation. |

| Ionization Source | Electrospray ionization (ESI) in either positive or negative mode would be tested to achieve the best signal for the compound. |

| Mass Transitions | Specific precursor and product ion pairs would be identified for selective and sensitive detection. |

Solid-phase extraction (SPE) or liquid-liquid extraction (LLE) would likely be employed to isolate the compound from the biological matrix and minimize interference. researchgate.net

Sustainable Chemistry Perspectives in the Development and Application of the Compound

The principles of green and sustainable chemistry are increasingly important in pharmaceutical development. researchgate.net For 5-(4-Ethylthiophenyl)-3-hydroxypyridine, future research could focus on developing a more environmentally friendly synthesis. This might involve:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives like water, ethanol (B145695), or supercritical fluids.

Catalysis: Employing catalytic methods, such as biocatalysis or metal catalysis, to improve reaction efficiency and reduce waste.

Atom Economy: Designing synthetic routes that maximize the incorporation of starting material atoms into the final product.

By integrating these principles from the outset, the environmental impact of producing this compound on a larger scale could be significantly reduced.

Q & A

Q. What are the recommended synthetic routes for 5-(4-Ethylthiophenyl)-3-hydroxypyridine, and how can reaction yields be optimized?

- Methodological Answer : A common approach involves multi-step organic synthesis, starting with Suzuki-Miyaura coupling to introduce the ethylthiophenyl group to the pyridine core. Subsequent hydroxylation at the 3-position can be achieved via selective oxidation or hydrolysis of a protected precursor. For optimization, monitor reaction intermediates using thin-layer chromatography (TLC) and adjust catalysts (e.g., Pd(PPh₃)₄ for coupling) and solvent systems (e.g., THF/water mixtures). Evidence from analogous compounds suggests yields improve with inert atmospheres (N₂/Ar) and controlled temperature gradients .

Q. Which spectroscopic techniques are critical for characterizing 5-(4-Ethylthiophenyl)-3-hydroxypyridine?

- Methodological Answer :

- NMR Spectroscopy : Use ¹H and ¹³C NMR to confirm regiochemistry and substituent positions. For example, the hydroxyl proton (3-position) may appear as a broad singlet (~δ 5-6 ppm), while ethylthiophenyl protons show distinct splitting patterns .

- X-ray Crystallography : Resolve molecular geometry and hydrogen-bonding networks (critical for stability studies). Single-crystal X-ray analysis (e.g., R factor < 0.05) is recommended for unambiguous structural confirmation .

- IR Spectroscopy : Identify O-H (3200–3600 cm⁻¹) and aromatic C-H stretches (3000–3100 cm⁻¹) .

Q. How should solubility and stability be assessed during experimental design?

- Methodological Answer :

- Solubility : Screen solvents (DMSO, ethanol, acetonitrile) via UV-Vis spectroscopy or gravimetric analysis. Polar aprotic solvents (e.g., DMSO) often enhance solubility due to hydrogen-bond acceptor capacity .

- Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–60°C), and light exposure. Monitor via HPLC to detect decomposition products (e.g., oxidation of the hydroxyl group) .

Advanced Research Questions

Q. What mechanistic insights explain unexpected byproducts in the synthesis of 5-(4-Ethylthiophenyl)-3-hydroxypyridine?

- Methodological Answer : Byproducts may arise from competing pathways, such as over-oxidation of the hydroxyl group or incomplete coupling. Use LC-MS/MS to identify intermediates and DFT calculations to map energy barriers. For example, steric hindrance at the 4-ethylthiophenyl group could slow coupling efficiency, necessitating longer reaction times or bulkier ligands .

Q. How can contradictions in crystallographic and spectroscopic data be resolved?

- Methodological Answer : Discrepancies between X-ray (solid-state) and NMR (solution-phase) data often stem from conformational flexibility or solvent effects. Perform variable-temperature NMR to assess dynamic behavior. Compare with computational models (e.g., Cambridge Structural Database entries) to validate torsion angles and packing forces .

Q. What strategies link structural features of 5-(4-Ethylthiophenyl)-3-hydroxypyridine to its physicochemical properties?

- Methodological Answer :

- Hydrogen Bonding : The 3-hydroxyl group forms intramolecular H-bonds with pyridine nitrogen, stabilizing the planar conformation. Quantify via temperature-dependent IR or crystallography .

- Electronic Effects : Use Hammett substituent constants (σ) to predict electron-withdrawing/donating effects of the ethylthiophenyl group on pyridine’s aromaticity. Cyclic voltammetry can measure redox potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.